4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
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Overview
Description
4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyridazinones
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such as atf4 and nf-kb .
Mode of Action
It has been suggested that similar compounds may interact favorably with active residues of atf4 and nf-kb proteins . This interaction could potentially lead to changes in the function of these proteins, affecting cellular processes.
Biochemical Pathways
The compound may affect several biochemical pathways. It has been suggested that similar compounds can inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play crucial roles in cellular function and response to stress, and their modulation could have significant effects on cell health and survival.
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it has been shown to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one It is known that this compound can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of This compound Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of This compound It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyridazinone Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: Introduction of the phenyl and methyl groups can be achieved through electrophilic aromatic substitution reactions.
Coupling with Piperazine Derivatives: The final step involves the coupling of the pyrazolo[3,4-d]pyridazinone core with 4-phenylpiperazine using reagents like carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles for substitution.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, 4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, neuroprotective, or anticancer effects due to its ability to interact with various biological targets.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals or as a precursor for the synthesis of other biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyridazinones: Other compounds in this class may share similar core structures but differ in their substituents, leading to variations in their biological activities.
Phenylpiperazine Derivatives: Compounds like 4-phenylpiperazine itself or its derivatives may exhibit similar pharmacological profiles but with different potency or selectivity.
Uniqueness
What sets 4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one apart is its specific combination of functional groups and structural features, which may confer unique binding properties and biological activities not seen in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-methyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1-phenylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-18-21-16-25-30(20-10-6-3-7-11-20)23(21)24(32)29(26-18)17-22(31)28-14-12-27(13-15-28)19-8-4-2-5-9-19/h2-11,16H,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHWRSAEFNOCAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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